molecular formula C41H38N2O3 B069680 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 167826-61-1

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No. B069680
CAS RN: 167826-61-1
M. Wt: 606.7 g/mol
InChI Key: AUTHLCQFZJFGMT-WESAGZJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. It may also interact with specific receptors in the body to produce its effects.
Biochemical and Physiological Effects:
Studies have shown that 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It may also have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has advantages and limitations for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. However, it may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One direction is to investigate its potential as a therapeutic agent for various neurological disorders. Another direction is to explore its anti-viral properties and its potential as a treatment for viral infections. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for various applications.
In conclusion, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a compound with potential applications in various scientific fields. It can be synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further research is needed to fully understand its potential and optimize its use in various applications.

Synthesis Methods

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with a strong acid to form the final compound. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has potential applications in various scientific fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

167826-61-1

Molecular Formula

C41H38N2O3

Molecular Weight

606.7 g/mol

IUPAC Name

(4R,5S,6S,7R)-1,3-dibenzyl-5,6-dihydroxy-4,7-bis(naphthalen-2-ylmethyl)-1,3-diazepan-2-one

InChI

InChI=1S/C41H38N2O3/c44-39-37(25-31-19-21-33-15-7-9-17-35(33)23-31)42(27-29-11-3-1-4-12-29)41(46)43(28-30-13-5-2-6-14-30)38(40(39)45)26-32-20-22-34-16-8-10-18-36(34)24-32/h1-24,37-40,44-45H,25-28H2/t37-,38-,39+,40+/m1/s1

InChI Key

AUTHLCQFZJFGMT-WESAGZJESA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC=CC=C3)CC4=CC5=CC=CC=C5C=C4)O)O)CC6=CC7=CC=CC=C7C=C6

SMILES

C1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=CC=C3)CC4=CC5=CC=CC=C5C=C4)O)O)CC6=CC7=CC=CC=C7C=C6

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=CC=C3)CC4=CC5=CC=CC=C5C=C4)O)O)CC6=CC7=CC=CC=C7C=C6

Other CAS RN

167826-61-1

synonyms

(4R,5S,6S,7R)-1,3-dibenzyl-5,6-dihydroxy-4,7-bis(naphthalen-2-ylmethyl )-1,3-diazepan-2-one

Origin of Product

United States

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